molecular formula C22H18BrN3 B4721722 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine

6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine

Cat. No. B4721722
M. Wt: 404.3 g/mol
InChI Key: HISNWDUXTRMOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling pathways and is overexpressed in many types of cancer. PD153035 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.

Mechanism of Action

6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis in cancer cells. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. It has been extensively studied in preclinical models of cancer and has shown promising results. However, 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer. It also has low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine. One direction is to investigate its effectiveness in combination with other anticancer agents. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate its effectiveness in specific types of cancer, such as non-small cell lung cancer and head and neck cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine may also have potential as a diagnostic tool for EGFR overexpression in cancer.

Scientific Research Applications

6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

6-bromo-N-(2,5-dimethylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3/c1-14-8-9-15(2)20(12-14)25-22-24-19-11-10-17(23)13-18(19)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISNWDUXTRMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Reactant of Route 5
Reactant of Route 5
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Reactant of Route 6
Reactant of Route 6
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.